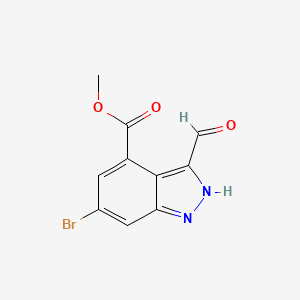

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIVPMMXHLLRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646157 | |

| Record name | Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-85-4 | |

| Record name | Methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The precise structural characterization of novel indazole derivatives is paramount for understanding their structure-activity relationships and for the advancement of drug discovery programs. This guide provides an in-depth, technical walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of a novel derivative, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. We will explore a multi-faceted analytical approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and culminating in the definitive confirmation by X-ray crystallography.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This structural motif is of significant pharmacological importance, with numerous indazole-containing compounds being investigated and approved for various therapeutic applications.[2][4] The functionalization of the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making the synthesis and characterization of new derivatives a critical endeavor in the field of medicinal chemistry. The target molecule of this guide, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, incorporates several key functional groups: a bromine atom, a formyl group, and a methyl carboxylate. Each of these groups can influence the molecule's biological activity and pharmacokinetic profile. Therefore, unambiguous confirmation of their placement on the indazole scaffold is essential.

Hypothetical Synthesis: A Plausible Route

While the direct synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate is not extensively documented, a plausible synthetic route can be postulated based on known indazole chemistry. A common precursor, Methyl 6-bromo-1H-indazole-4-carboxylate, is commercially available.[5][6] The introduction of a formyl group at the C3 position could potentially be achieved through a Vilsmeier-Haack reaction or a similar formylation method.

Experimental Protocol: Hypothetical Synthesis

-

Starting Material: Methyl 6-bromo-1H-indazole-4-carboxylate.

-

Formylation: The starting material is dissolved in a suitable solvent, such as dimethylformamide (DMF).

-

Reagents: A formylating agent, such as a pre-formed Vilsmeier reagent (from phosphorus oxychloride and DMF), is added dropwise at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography to yield the target compound.

The Analytical Workflow for Structural Elucidation

The following sections detail the integrated analytical techniques used to confirm the structure of the synthesized compound.

Caption: A workflow diagram illustrating the key analytical steps in the structural elucidation process.

Mass Spectrometry: Confirming the Elemental Composition

High-resolution mass spectrometry (HRMS) is the first line of analysis to determine the elemental composition of the purified compound.

Expected Data:

For a molecule with the formula C₁₀H₇BrN₂O₃, the expected monoisotopic mass would be calculated. A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[7][8]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₇BrN₂O₃ | Based on the proposed structure. |

| Monoisotopic Mass | [Calculated Value] | |

| Isotopic Pattern | M+ and M+2 peaks of ~1:1 intensity | Characteristic of a single bromine atom.[7] |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for this type of molecule.[9]

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion peaks and their isotopic distribution. The measured mass is compared to the theoretical mass to confirm the elemental formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10]

Expected Data:

The IR spectrum of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate is expected to show characteristic absorption bands for the N-H, C=O (aldehyde and ester), and aromatic C-H and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Indazole) | 3300-3100 | A broad peak is expected due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | |

| Aldehyde C-H Stretch | 2850-2700 | Often appears as two weak bands (Fermi resonance).[11] |

| Ester C=O Stretch | ~1725 | |

| Aldehyde C=O Stretch | ~1700 | |

| Aromatic C=C Stretch | 1600-1450 | |

| C-O Stretch (Ester) | 1300-1100 |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹).

-

Spectral Interpretation: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, allowing for the complete mapping of the molecular structure.

Expected Data:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Indazole) | > 10.0 | Broad singlet | 1H |

| Aldehyde CHO | 9.5 - 10.5 | Singlet | 1H |

| Aromatic H-5 | 7.5 - 8.0 | Doublet | 1H |

| Aromatic H-7 | 7.5 - 8.0 | Doublet | 1H |

| Ester OCH₃ | ~4.0 | Singlet | 3H |

Note: The exact chemical shifts of the aromatic protons will depend on the electronic effects of the substituents.

Expected Data:

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Ester C=O | 160 - 170 |

| Aromatic C (substituted) | 110 - 150 |

| Aromatic C-H | 110 - 140 |

| Ester OCH₃ | 50 - 60 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the coupling between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the overall connectivity of the molecule. For example, correlations would be expected between the aldehyde proton and the C3 and C4 carbons of the indazole ring, and between the methyl ester protons and the ester carbonyl carbon.

Caption: A simplified representation of key expected HMBC correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.

X-ray Crystallography: The Definitive Proof

While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure.[12][13][14] It provides a three-dimensional model of the molecule, confirming the connectivity of all atoms and the positions of all substituents.[13]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, often by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[13]

-

Structure Validation: The final structure is validated to ensure its quality and accuracy.

Data Summary and Conclusion

The collective evidence from HRMS, IR, and a full suite of NMR experiments would provide a comprehensive and self-validating dataset for the structural elucidation of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. The final, unequivocal confirmation would be provided by single-crystal X-ray crystallography. The congruence of all analytical data would allow for the confident assignment of the structure, providing a solid foundation for further investigation into its chemical and biological properties.

References

-

PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

ResearchGate. 13 C NMR of indazoles. [Link]

-

MDPI. X-Ray Structures of Some Heterocyclic Sulfones. [Link]

-

MDPI. X-Ray Structures of Some Heterocyclic Sulfones. [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

-

RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]

-

Bentham Science. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Journal of the American Chemical Society. Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Application of indazole compounds in OLED devices. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

YouTube. 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

-

Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, a novel indazole derivative with significant potential in medicinal chemistry. In the absence of publicly available experimental data, this document synthesizes information from analogous structures and fundamental spectroscopic principles to offer a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of this compound, ensuring a robust framework for its characterization.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it a cornerstone in the design of therapeutic agents targeting a wide array of diseases. The title compound, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, incorporates several key functional groups—a bromine atom, a formyl group, and a methyl ester—that are expected to modulate its chemical reactivity and biological activity.

Accurate structural elucidation is paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture. This guide presents a predictive analysis of the spectroscopic data for Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, offering insights into the expected spectral features and their interpretation.

Molecular Structure and Properties:

-

Molecular Formula: C₁₀H₇BrN₂O₃

-

Molecular Weight: 283.08 g/mol

-

IUPAC Name: Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~14.0 | Broad Singlet | 1H | N1-H | - |

| ~10.2 | Singlet | 1H | C3-CHO | - |

| ~8.3 | Doublet | 1H | H-5 | ~8.5 |

| ~7.9 | Doublet | 1H | H-7 | ~1.5 |

| ~3.9 | Singlet | 3H | OCH₃ | - |

Interpretation and Rationale:

-

N1-H Proton (~14.0 ppm): The proton on the indazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, appearing as a broad singlet.

-

Aldehyde Proton (C3-CHO, ~10.2 ppm): Aldehydic protons typically resonate in the 9-10 ppm region. The electron-withdrawing nature of the indazole ring system is expected to shift this proton downfield to a singlet.

-

Aromatic Protons (H-5 and H-7): The two aromatic protons on the benzene ring of the indazole core will appear as doublets. H-5 is expected to be deshielded by the adjacent ester group and will likely appear at a lower field (~8.3 ppm) with a typical ortho coupling to H-7 of approximately 8.5 Hz. H-7 will appear further upfield (~7.9 ppm) and will be split by H-5 with the same coupling constant, and may show a smaller meta coupling.

-

Methyl Protons (OCH₃, ~3.9 ppm): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~187.0 | C3-CHO |

| ~165.0 | C4-COOCH₃ |

| ~145.0 | C3 |

| ~142.0 | C7a |

| ~128.0 | C5 |

| ~125.0 | C3a |

| ~122.0 | C6 |

| ~121.0 | C7 |

| ~115.0 | C4 |

| ~53.0 | OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The aldehyde carbonyl carbon (C3-CHO) is expected to be the most deshielded carbon, appearing around 187.0 ppm. The ester carbonyl carbon (C4-COOCH₃) will be slightly more shielded, at approximately 165.0 ppm.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indazole ring system will resonate in the 115-145 ppm range. The specific assignments are based on the expected electronic effects of the substituents. For instance, C3, attached to the electron-withdrawing formyl group, will be significantly downfield. C6, bearing the bromine atom, will also be influenced.

-

Methyl Carbon: The carbon of the methyl ester (OCH₃) will be the most shielded, appearing around 53.0 ppm.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.[2]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad, Medium | N-H stretch |

| 2850, 2750 | Sharp, Weak | C-H stretch (aldehyde) |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1690 | Strong, Sharp | C=O stretch (aldehyde) |

| 1620-1450 | Medium to Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

N-H Stretch (3300-3100 cm⁻¹): The N-H bond of the indazole ring will give rise to a broad absorption band due to hydrogen bonding.

-

Aldehyde C-H Stretch (2850, 2750 cm⁻¹): The presence of an aldehyde is strongly indicated by two weak but sharp peaks corresponding to the C-H stretch of the formyl group.[3]

-

Carbonyl Stretches (~1720 and ~1690 cm⁻¹): Two distinct, strong, and sharp peaks are expected in the carbonyl region. The ester C=O stretch will likely appear at a higher wavenumber (~1720 cm⁻¹) compared to the aldehyde C=O stretch (~1690 cm⁻¹), which is conjugated with the aromatic system.[3][4]

-

Aromatic C=C Stretches (1620-1450 cm⁻¹): Multiple bands of medium to weak intensity will be observed, corresponding to the carbon-carbon double bond vibrations within the indazole ring.

-

Ester C-O Stretch (~1250 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the ester group is expected.

-

C-Br Stretch (~600 cm⁻¹): The carbon-bromine bond will exhibit a medium intensity absorption in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 282 and 284, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]

-

Major Fragmentation Pathways:

-

Loss of OCH₃: A significant fragment at m/z 251/253 (M⁺ - 31) is predicted, resulting from the loss of the methoxy radical from the ester group.

-

Loss of CO: Subsequent loss of carbon monoxide from the aldehyde group could lead to a fragment at m/z 223/225.

-

Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 203.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. youtube.com [youtube.com]

The Indazole Scaffold: A Privileged Core for Targeting Key Pathological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile derivatization, leading to compounds with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the key therapeutic targets of indazole derivatives, with a particular focus on their applications in oncology and neurodegenerative disorders. We will delve into the specific signaling pathways modulated by these compounds, present detailed, self-validating experimental protocols for their characterization, and analyze structure-activity relationships to guide future drug design. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of the indazole core.

The Indazole Core: Structural and Physicochemical Properties

The indazole scaffold is an aromatic heterocyclic compound existing in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H tautomer being the most thermodynamically stable.[1] This structural plasticity, combined with its ability to participate in a wide range of chemical reactions, makes it an ideal starting point for the synthesis of diverse compound libraries.[3]

Caption: The fundamental structure of the indazole core.

Key Therapeutic Areas and Molecular Targets

Indazole derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily due to their ability to interact with high affinity and selectivity with key enzymes and receptors.[2][4]

Oncology

In the field of oncology, indazole-based compounds have been successfully developed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][6]

Many indazole derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of their downstream substrates.[7] Key kinase targets include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[8][9]

-

PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that is frequently hyperactivated in cancer.[10] Indazole derivatives have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor cell growth and proliferation.[10]

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.

-

Other Kinases: Other notable kinase targets for indazole derivatives in oncology include EGFR, c-Met, and HSP90.[11]

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

Neurodegenerative Disorders

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, indazole derivatives have shown promise by targeting key kinases involved in neuronal dysfunction and cell death.[4][12]

-

GSK-3β (Glycogen Synthase Kinase-3β): This kinase is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13] Indazole-based inhibitors of GSK-3β can reduce tau phosphorylation and offer a potential therapeutic strategy.[13]

-

LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of potent and selective LRRK2 inhibitors based on the indazole scaffold is an active area of research.[12]

-

Monoamine Oxidase (MAO): Some indazole derivatives have been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like dopamine.[12] This can help to restore neurotransmitter levels in the brain.

Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments used in the discovery and characterization of indazole-based therapeutic agents. These protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal.[14]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Prepare the test indazole derivatives at various concentrations in a suitable solvent (e.g., DMSO).

-

Prepare positive control (a known inhibitor of the target kinase) and negative control (vehicle, e.g., DMSO) solutions.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of the test compound, positive control, or negative control to the appropriate wells.

-

Add 2 µL of the target kinase enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 2 µL of the 2X substrate/ATP solution to initiate the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Self-Validation:

-

Positive Control: A known inhibitor is used to confirm that the assay can detect inhibition.

-

Negative Control: The vehicle control represents 0% inhibition.

-

Z'-factor Calculation: This statistical parameter is used to assess the quality of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Anticancer Screening Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of potential anticancer drugs.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

-

Cell Plating:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the indazole derivatives in cell culture medium.

-

Remove the old medium from the cells and add the compound-containing medium.

-

Include wells with vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

-

Self-Validation:

-

Vehicle Control: Represents 100% cell viability.

-

Positive Control: A known cytotoxic agent to confirm the sensitivity of the cell line.

-

Blank Wells: Wells containing only medium and MTT to subtract the background absorbance.

Structure-Activity Relationship (SAR) of Indazole Derivatives

The therapeutic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Understanding the SAR is crucial for optimizing lead compounds.[15]

General SAR Observations for Kinase Inhibitors:

-

N1 vs. N2 Substitution: The position of substitution on the pyrazole ring can significantly impact selectivity and potency.

-

C3 Position: This position is often a key site for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.

-

C5 and C6 Positions: These positions are frequently modified to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of Indazole Derivatives as PI3Kα Inhibitors [7]

| Compound ID | R Group at C3 | IC₅₀ (µM) for PI3Kα |

| 6 | 3-ethynyl-aniline | 1.05 |

| 9 | 3-ethynyl-pyridine (isomer 1) | 1.85 |

| 10 | 3-ethynyl-pyridine (isomer 2) | 0.323 |

| 13 | 3-ethynyl-aniline derivative | 5.12 |

| 20 | Pyrazolopyridine analog of 10 | 3.05 |

| 21 | Pyrazolopyridine analog of 9 | 9.0 |

Data from invitrogen's SelectScreen Biochemical Kinase Profiling Service.

The data in Table 1 illustrates that a pyridine substituent at the C3 position is generally more effective than an aniline group for PI3Kα inhibition.[7] Furthermore, the isomeric form of the pyridine has a substantial impact on potency, with compound 10 being the most potent in this series.[7] The isosteric replacement of the indazole core with a pyrazolopyridine scaffold resulted in a significant loss of activity, highlighting the importance of the indazole nucleus for PI3Kα inhibition.[7]

Conclusion and Future Directions

The indazole scaffold has proven to be a highly versatile and valuable core structure in the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against a wide range of clinically relevant targets, particularly protein kinases involved in cancer and neurodegenerative disorders. The successful translation of several indazole-based drugs to the clinic underscores the therapeutic potential of this chemical class.

Future research in this area should continue to focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing novel indazole compounds that can overcome acquired resistance to existing therapies.

-

Exploring New Therapeutic Areas: Investigating the potential of indazole derivatives for the treatment of other diseases, such as inflammatory and infectious diseases.

-

Advanced Drug Delivery Systems: Formulating indazole-based drugs in novel delivery systems to enhance their bioavailability and therapeutic efficacy.

By leveraging a deep understanding of the structure-activity relationships and employing robust, self-validating experimental methodologies, the full therapeutic potential of the indazole scaffold can be realized.

References

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 265, 116069. [Link]

-

Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26269. [Link]

-

Bhandari, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1177-1200. [Link]

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

-

Li, X., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(21), 4172-4203. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(24), 14595-14603. [Link]

-

Das, U., & Dimmock, J. R. (2022). Importance of Indazole against Neurological Disorders. Current Medicinal Chemistry, 29(32), 5438-5452. [Link]

-

Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26269. [Link]

-

Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26237-26269. [Link]

-

Castelli, R., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(10), 4219-4235. [Link]

-

Wu, Y., et al. (2021). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 28(21), 4204-4228. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Li, M., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Neuroscience Bulletin, 36(11), 1335-1346. [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Regioselectivity in the Synthesis of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, the inherent annular tautomerism of the indazole ring presents a significant synthetic challenge: the control of regioselectivity during substitution.[1] The propensity for reactions to yield mixtures of N1- and N2-substituted isomers complicates synthesis, purification, and scale-up, hindering the drug development pipeline. This guide provides an in-depth analysis of the factors governing this regioselectivity and outlines field-proven strategies for directing substitution to the desired nitrogen atom. We will explore both de novo ring synthesis methodologies that build in regiocontrol from the start and post-synthetic functionalization techniques, explaining the causal mechanisms behind experimental choices to empower researchers to make informed decisions in their synthetic campaigns.

Introduction: The Indazole Scaffold and the Regiochemical Challenge

Indazole, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structure allows it to act as a bioisostere of indole, yet with distinct electronic properties and metabolic stability.[3][5] This has led to the development of numerous indazole-containing drugs with a wide array of pharmacological activities, including anticancer agents like Pazopanib (a tyrosine kinase inhibitor), anti-inflammatory drugs such as Benzydamine, and anti-emetics like Granisetron.[2][3][5][6][7]

The synthetic utility of the indazole core is fundamentally challenged by the existence of two reactive nitrogen centers, leading to N1- and N2-substituted regioisomers. The biological activity of these isomers can differ dramatically; for instance, Danicopan is an N1-substituted inhibitor of complement factor D, while Pazopanib is an N2-substituted tyrosine kinase inhibitor.[1][8] Consequently, achieving high regioselectivity is not merely a matter of synthetic efficiency but a critical requirement for accessing the desired therapeutic agent. Direct alkylation of an unsubstituted 1H-indazole often results in a mixture of both N1 and N2 products, necessitating difficult chromatographic separations and reducing overall yield.[1]

This guide will dissect the core principles that dictate the regiochemical outcome of indazole substitutions and provide a practical framework for rationally designing syntheses that favor a single isomer.

Foundational Principles of Regioselectivity

The regiochemical outcome of indazole N-functionalization is a delicate interplay between thermodynamics, kinetics, steric hindrance, and electronic effects. The unsubstituted 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3][5] This intrinsic stability difference can be exploited to favor the N1-substituted product under conditions that allow for thermodynamic equilibration.

However, many reactions are under kinetic control, where the outcome is determined by the transition state energies of the competing N1 and N2 attack pathways. The distribution of electron density in the indazolide anion, the intermediate formed upon deprotonation, is key. While the N1 position is often more sterically accessible, the N2 position can be more nucleophilic depending on the substitution pattern of the ring.

Key factors that modulate this balance include:

-

Substituents on the Indazole Ring: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the nucleophilicity of each nitrogen. Furthermore, substituents at the C3 or C7 positions can exert significant steric hindrance or act as chelating groups.[1][5]

-

Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the cation can dramatically shift the N1:N2 ratio.[5] For example, the formation of tight ion pairs versus solvent-separated ion pairs can favor different isomers.[5]

-

The Electrophile: The size and nature of the incoming electrophile also play a crucial role in determining the site of attack.

Figure 1: General pathways for indazole N-substitution.

Strategies for Regiocontrolled Indazole Synthesis

Control over regioselectivity can be achieved through two primary strategic approaches:

-

De Novo Synthesis: Constructing the indazole ring in a manner that pre-determines the position of the N-substituent.

-

N-Functionalization of a Pre-formed Indazole: Modifying an existing 1H-indazole core under carefully controlled conditions to favor one isomer.

Regioselectivity in Indazole Ring Formation (De Novo Synthesis)

Building the heterocycle with the substituent already in place is often the most unambiguous route to a single regioisomer.

A. Transition-Metal-Catalyzed Cyclizations: Modern synthetic methods, particularly those catalyzed by transition metals like palladium, copper, and rhodium, offer powerful tools for constructing indazoles.[9][10] These reactions often involve the intramolecular C-H amination or annulation of appropriately substituted precursors.[10] For example, the copper-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides can regioselectively afford N-acyl-N',N'-disubstituted hydrazines, which can then be cyclized to form 1-aryl-1H-indazoles.[11]

Figure 2: Workflow for de novo regiocontrolled indazole synthesis.

B. The Davis-Beirut Reaction: The Davis-Beirut reaction is a robust method for constructing 2H-indazoles, a class that is often more challenging to access.[12][13] The reaction proceeds via an in-situ generated nitroso intermediate which undergoes an N-N bond-forming heterocyclization.[12][13][14] This strategy is particularly valuable because it inherently leads to N2-substituted products, avoiding the common issue of mixed isomer formation.[12][13]

Regioselectivity in N-Functionalization of Pre-formed Indazoles

Direct functionalization is often more convergent and atom-economical. Success hinges on meticulously controlling reaction parameters to exploit the subtle differences between the N1 and N2 positions.

A. The Role of Base, Solvent, and Cation: The choice of base and solvent is paramount. This combination dictates the nature of the indazolide anion's counter-ion interaction, which in turn influences regioselectivity.

-

N1-Selectivity: Conditions that favor a "tight ion pair" often lead to N1-alkylation. Using sodium hydride (NaH) in a less-polar solvent like tetrahydrofuran (THF) is a classic example.[5] The sodium cation is believed to coordinate with the N2 lone pair, sterically blocking it and directing the electrophile to the N1 position.[1][8] This effect is particularly pronounced when a chelating group (like an ester or amide) is present at the C3 position, which can coordinate the cation and further lock the conformation to favor N1 attack.[1][8]

-

N2-Selectivity: Conditions that promote "solvent-separated ion pairs" can favor N2-alkylation. Using larger cations like cesium (from Cs₂CO₃) or potassium (from K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often increases the proportion of the N2 isomer.[5] In these cases, the cation is solvated, leaving the more nucleophilic N2 atom more accessible for reaction.

Table 1: Influence of Reaction Conditions on Indazole Alkylation Regioselectivity

| Condition | Typical Reagents | Predominant Isomer | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Tight Ion Pair | NaH in THF | N1 | Na⁺ coordinates with N2, sterically directing attack to N1. Enhanced by C3 chelating groups. | [5][8] |

| Solvent-Separated Ion Pair | K₂CO₃ or Cs₂CO₃ in DMF/DMSO | N2 (or mixture) | Larger, solvated cation does not block N2. Outcome depends more on intrinsic nucleophilicity. | [1][5] |

| Thermodynamic Control | β-halo ester electrophiles in DMF | N1 | Reaction is reversible, allowing equilibration to the more stable N1-substituted product. | [3][5] |

| Acidic Conditions | Alkyl trichloroacetimidates | N2 | Protonation of the imidate activates it for nucleophilic attack by the N2 atom. |[15] |

B. The Influence of Ring Substituents: Substituents on the indazole ring can override the effects of the solvent and base through steric and electronic effects.

-

Steric Hindrance: Large substituents at the C7 position will sterically hinder the N1 position, strongly favoring substitution at N2. Conversely, a bulky group at C3 can disfavor N2 attack.[15]

-

Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity, even under conditions that would normally favor N1.[5][16] This is attributed to the alteration of the electronic landscape of the indazolide anion.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry comes from reproducible, well-defined protocols. Below are methodologies that exemplify the principles discussed.

Protocol 1: Highly N1-Selective Alkylation via Cation Chelation Control

This protocol is based on the findings that NaH in THF provides high N1-selectivity, particularly for indazoles bearing a C3-coordinating group.[5][8]

-

Objective: To synthesize Methyl 1-benzyl-5-bromo-1H-indazole-3-carboxylate.

-

Rationale: The use of NaH in THF will create a tight Na⁺ ion pair. The methyl ester at C3 will chelate the sodium ion with the N2 nitrogen, effectively blocking N2 from electrophilic attack and ensuring high selectivity for N1.[1][8]

-

Methodology:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide should result in a clear solution.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated product. An expected N1:N2 ratio would be >95:5.[5]

-

Protocol 2: N2-Selective Alkylation via Kinetic Control

This protocol uses conditions that favor attack at the more nucleophilic N2 center, based on quantum mechanical analyses and experimental findings showing that acid-catalyzed reactions with specific electrophiles can favor N2.[15]

-

Objective: To synthesize a 2-alkyl-3-substituted-2H-indazole.

-

Rationale: Using an alkyl 2,2,2-trichloroacetimidate as the electrophile under acidic conditions activates the electrophile for nucleophilic attack. Quantum mechanical calculations suggest the transition state energy for attack by the 2H-indazole tautomer at the N2 position is significantly lower than the corresponding N1 attack, leading to high N2 selectivity.[15]

-

Methodology:

-

To a solution of the desired 1H-indazole (1.0 eq.) and the alkyl 2,2,2-trichloroacetimidate electrophile (1.2 eq.) in an anhydrous, non-coordinating solvent like 1,4-dioxane, add a catalytic amount of a strong acid catalyst (e.g., trifluoromethanesulfonic acid, 0.1 eq.) at room temperature under an argon atmosphere.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography. This method has been shown to provide exclusively the N2-alkylated product with no detectable N1 isomer.[15]

-

Conclusion and Future Outlook

Mastering regioselectivity in the synthesis of substituted indazoles is essential for efficient drug discovery and development. By understanding the interplay of sterics, electronics, and reaction conditions, chemists can move beyond trial-and-error and rationally design synthetic routes. N1-selectivity is reliably achieved using conditions that promote tight ion-pair formation (NaH/THF), especially when aided by C3-chelating substituents. Conversely, N2-selectivity can be accessed through kinetic control using specialized electrophiles or by leveraging strong electronic and steric directing effects from substituents on the indazole core.

The future of this field will likely focus on the development of new catalytic systems that offer even greater control and broader substrate scope.[17] Transition-metal-catalyzed C-H functionalization and photoredox catalysis are emerging as powerful platforms that may provide novel, regioselective pathways to functionalized indazoles, further expanding the synthetic chemist's toolkit.[10] Continued investigation using computational tools, such as DFT calculations, will continue to provide invaluable mechanistic insights, enabling the in silico design of highly regioselective transformations.[1]

References

- Humphrey, A. J., Ye, Z., & Vang, J. Y. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.

- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).

- Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal.

- Various Authors. (2019). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.

- Humphrey, A. J., Ye, Z., & Vang, J. Y. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184.

- Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles.

- Unknown Author. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives.

- Haddadin, M. J., & El-Sayegh, R. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2278–2288.

- Various Authors. (n.d.). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.

- Al-dujaili, M. K. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.

- Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1933–1943.

- Haddadin, M. J., & El-Sayegh, R. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.

- Haddadin, M. J., & El-Sayegh, R. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.

- Various Authors. (n.d.). Regiocontrol in transition-metal-catalyzed C–H functionalization.

- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

- Unknown Author. (2024).

- Unknown Author. (n.d.).

- Various Authors. (2023). Indazole-based antiinflammatory and analgesic drugs.

- Unknown Author. (n.d.). Indazoles. Chemenu.

- Unknown Author. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Unknown Author. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Organic and Pharmaceutical Chemistry.

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Indazoles [chemenu.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wuxibiology.com [wuxibiology.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate in Modern Kinase Inhibitor Synthesis

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core has emerged as a cornerstone in the design of contemporary kinase inhibitors, valued for its rigid bicyclic structure and its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This bioisostere of indole offers a unique arrangement of hydrogen bond donors and acceptors, making it a highly versatile scaffold for achieving both potent and selective kinase inhibition.[3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole motif, underscoring its clinical significance. The strategic functionalization of the indazole ring is paramount in tuning the pharmacological profile of these inhibitors. This guide focuses on a highly versatile, trifunctionalized building block, Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate , and its application in the synthesis of novel kinase inhibitors.

The Trifunctional Advantage: Deconstructing Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

The power of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate as a synthetic intermediate lies in the orthogonal reactivity of its three key functional groups. Each group serves as a handle for introducing diverse chemical moieties, allowing for a modular and efficient approach to building complex kinase inhibitors.

-

The 6-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl or heteroaryl groups, which are often crucial for establishing interactions with the solvent-exposed region of the kinase active site or for modulating the physicochemical properties of the molecule.

-

The 3-Formyl Group: The aldehyde functionality at the C3 position is a versatile precursor for various transformations. It can undergo reductive amination to introduce substituted amine side chains, which can be designed to interact with specific amino acid residues in the ATP binding pocket. Alternatively, it can participate in condensation reactions to form larger heterocyclic systems.

-

The 4-Methyl Carboxylate Group: The ester at the C4 position can serve multiple purposes. It can act as a point of diversification through amide bond formation. Additionally, its electronic influence can modulate the reactivity of the indazole ring system.

The strategic placement of these three groups on the indazole scaffold provides medicinal chemists with a powerful tool for systematically exploring the structure-activity relationships (SAR) of their inhibitor candidates.

Synthesis of the Key Building Block

The synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate can be approached in a multi-step sequence, starting from readily available precursors. A plausible synthetic route involves the initial construction of the indazole core, followed by the introduction of the functional groups.

A key precursor is Methyl 6-bromo-1H-indazole-4-carboxylate. The formylation at the C3 position can then be achieved. While direct Vilsmeier-Haack formylation of indazoles can be challenging, alternative methods such as the nitrosation of a corresponding indole precursor followed by ring rearrangement have proven effective for generating 3-formylindazoles.

A detailed protocol for a related transformation is provided in European Patent EP 2566328 B1, which describes the synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate.

Protocol 1: Synthesis of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate (Adapted from Patent Literature)

Caution: This procedure should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment.

Step 1: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate

A detailed procedure for the synthesis of this precursor can be found in various chemical supplier catalogues and patents. A common method involves the de-acetylation of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate using acidic conditions.

Step 2: Formylation at the C3 Position

The introduction of the formyl group at the C3 position of Methyl 6-bromo-1H-indazole-4-carboxylate is a key transformation. Based on the information in patent EP 2566328 B1, a method involving sodium nitrite is employed.

Materials:

-

Methyl 6-bromo-1H-indazole-4-carboxylate

-

Sodium Nitrite (NaNO₂)

-

Water

-

Appropriate acid (e.g., HCl)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

To a stirred solution of sodium nitrite in water, add Methyl 6-bromo-1H-indazole-4-carboxylate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of acid, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate.

Application in Kinase Inhibitor Synthesis: A Strategic Workflow

The trifunctional nature of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate allows for a divergent synthetic strategy. The order of reactions can be tailored to the specific target and the desired final structure. A common and logical workflow involves a sequential approach, first modifying the 6-bromo position via a Suzuki coupling, followed by elaboration of the 3-formyl group.

Caption: A strategic workflow for kinase inhibitor synthesis.

Protocol 2: Sequential Suzuki Coupling and Reductive Amination

This protocol outlines a general procedure for a two-step synthesis of a kinase inhibitor scaffold starting from Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate.

Step A: Suzuki Coupling at the 6-Bromo Position

Materials:

-

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

-

Aryl- or heteroaryl-boronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, the boronic acid, and the base.

-

Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 6-aryl-3-formyl-indazole intermediate.

Step B: Reductive Amination of the 3-Formyl Group

Materials:

-

6-Aryl-3-formyl-indazole intermediate from Step A

-

Primary or secondary amine (1.2 eq)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

-

Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve the 6-aryl-3-formyl-indazole intermediate in the solvent.

-

Add the amine and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent portion-wise, and continue to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor scaffold.

Chemoselectivity and Strategic Considerations

The successful synthesis of complex molecules from this trifunctional building block hinges on understanding and controlling the chemoselectivity of the reactions.

-

Protecting Groups: Depending on the specific reaction conditions and the nature of the desired final product, protection of the N-H of the indazole ring may be necessary. Common protecting groups include tert-butyloxycarbonyl (Boc) or tetrahydropyran (THP). These can be readily removed under acidic conditions.

-

Order of Reactions: While the Suzuki coupling is generally robust, the presence of the aldehyde could potentially lead to side reactions under certain conditions. Performing the Suzuki coupling first is often a reliable strategy. The resulting 6-aryl-3-formyl-indazole is then a clean substrate for the subsequent reductive amination.

-

Ester Modification: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This step is typically performed after the elaboration of the 6- and 3-positions to avoid potential interference with the coupling or reduction chemistries.

Case Study: Application in the Synthesis of PLK4 and VEGFR Inhibitors

The 6-substituted indazole motif is a key feature in a number of potent and selective Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[3] While specific examples starting directly from Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate are proprietary and often found within patent literature, the general strategies outlined above are directly applicable.

For instance, in the development of PLK4 inhibitors, the 6-position is often functionalized with an aromatic group that extends into a hydrophobic pocket, while the 3-position is modified with a side chain that forms hydrogen bonds with the hinge region. Similarly, for VEGFR inhibitors, the 6-position can be used to attach moieties that enhance binding affinity and selectivity.[3]

Conclusion

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for a modular and efficient approach to explore a wide chemical space. A thorough understanding of the reactivity of each functional group and strategic planning of the synthetic sequence are key to leveraging the full potential of this powerful intermediate in drug discovery programs.

References

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025-09-12). Available at: [Link]

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024-12-05). Available at: [Link]

-

Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed. (2023-01-26). Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (n.d.). Available at: [Link]

- WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents. (n.d.).

-

N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PubMed Central. (n.d.). Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Available at: [Link]

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. (n.d.).

-

methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem. (n.d.). Available at: [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (n.d.). Available at: [Link]

-

INDAZOLES - European Patent Office - EP 2566328 B1 - EPO. (n.d.). Available at: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The functionalization of the indazole ring system is a critical endeavor in the development of novel pharmaceuticals. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate. This particular substrate is a highly versatile building block, featuring three key functional groups: a bromine atom at the 6-position, an ideal handle for cross-coupling; a formyl group at the 3-position; and a methyl ester at the 4-position. The successful arylation at the C-6 position opens avenues for the synthesis of diverse libraries of indazole derivatives for screening in drug development programs.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, forming a Pd(II) intermediate. The presence of electron-withdrawing groups on the indazole ring can facilitate this rate-determining step.[5][6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, enhancing its nucleophilicity.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki coupling of Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate with a variety of arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles.[7][8]

Materials and Reagents:

-

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

-

Arylboronic acid (1.2 equivalents)

-